molecular formula C9H11NO3 B8440420 Methyl 4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate CAS No. 1211538-24-7

Methyl 4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate

Cat. No. B8440420
M. Wt: 181.19 g/mol
InChI Key: XFABRYSBZNDCCG-UHFFFAOYSA-N
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Patent
US05998433

Procedure details

A solution of 0.285 g (1.050 mmol) of methyl 6-benzyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate in 30 ml of methanol was hydrogenated at room temperature at atmospheric pressure over 0.2 g of 10% palladium-carbon (50% wet) overnight. After the catalyst was filtered off, the filtrate was evaporated under reduced pressure to yield the desired product.
Name
methyl 6-benzyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate
Quantity
0.285 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2[CH:14]=[C:15]([C:17]([O:19][CH3:20])=[O:18])[O:16][C:10]=2[CH2:9]1)C1C=CC=CC=1>CO.[C].[Pd]>[O:16]1[C:10]2[CH2:9][NH:8][CH2:13][CH2:12][C:11]=2[CH:14]=[C:15]1[C:17]([O:19][CH3:20])=[O:18] |f:2.3|

Inputs

Step One
Name
methyl 6-benzyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate
Quantity
0.285 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=C(CC1)C=C(O2)C(=O)OC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC2=C1CNCC2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.